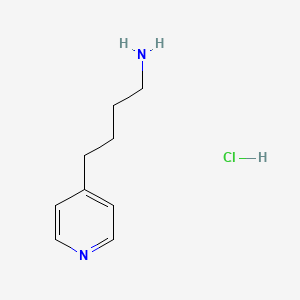

4-(4-Pyridyl)-1-butanamine Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-pyridin-4-ylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGADLGZRTZOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704583 | |

| Record name | 4-(Pyridin-4-yl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84359-21-7 | |

| Record name | 4-(Pyridin-4-yl)butan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Interactions and Biological Activity Research of 4 4 Pyridyl 1 Butanamine Hydrochloride

In Vitro Studies of Molecular Binding Affinity and Target Interactions

In vitro studies are fundamental to understanding the molecular interactions of a compound, providing insights into its potential biological targets and cellular effects.

Receptor binding assays are crucial for characterizing the interaction between a ligand, such as 4-(4-Pyridyl)-1-butanamine Hydrochloride, and its molecular targets. nih.gov These assays typically utilize a radiolabeled ligand and a source of the receptor, which can be in the form of cell membranes or purified proteins. nih.gov The principle of these assays is often competitive inhibition, where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured. nih.gov This allows for the determination of the compound's binding affinity, often expressed as the Ki value.

The process for a filtration-based receptor binding assay generally involves the following steps:

Incubation of the receptor preparation with the radiolabeled ligand and the test compound.

Rapid filtration through a glass fiber filter to separate the bound from the unbound ligand. nih.gov

Washing the filter to minimize non-specific binding. nih.gov

Quantification of the radioactivity retained on the filter, which corresponds to the amount of bound ligand. nih.gov

For compounds structurally related to 4-(4-Pyridyl)-1-butanamine, binding affinities have been determined for a range of receptors. For instance, a compound with a similar pharmacophore showed high affinity for human recombinant dopamine (B1211576) D2, D3, and D4 receptors, as well as serotonin (B10506) 5-HT1A and 5-HT2B receptors. nih.gov Moderate affinity was observed for the 5-HT7 receptor, with weak or no significant affinity at other serotonin, adrenergic, histamine, or muscarinic receptors. nih.gov

Table 1: Example Receptor Binding Profile for a Structurally Related Compound

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| Dopamine D2 | High |

| Dopamine D3 | High |

| Dopamine D4 | High |

| Serotonin 5-HT1A | High |

| Serotonin 5-HT2B | High |

| Serotonin 5-HT7 | Moderate |

| Serotonin 5-HT2A | Weak |

This table is representative of data for a compound with a similar pharmacophore and is for illustrative purposes. nih.gov

For example, studies on structurally related compounds, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), have utilized colony-forming efficiency (CFE) assays to determine cytotoxicity in rat tracheal epithelial cells. nih.gov In these studies, high concentrations of NNK were found to be significantly toxic. nih.gov Another related compound, 4,4'-bipyridyl, was shown to induce significant cytotoxicity in normal human keratinocytes after several days of exposure, with the IC50 (the concentration at which 50% of cells are non-viable) being determined. nih.gov

Table 2: Common Methods for Assessing Cellular Viability

| Assay Method | Principle | Endpoint Measured |

|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. nih.gov | Colorimetric change proportional to the number of viable cells. nih.gov |

| Trypan Blue Exclusion | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. nih.gov | Number of stained (non-viable) versus unstained (viable) cells. nih.gov |

| Lactate Dehydrogenase (LDH) Release | Measures the release of the cytoplasmic enzyme LDH from cells with damaged membranes. nih.gov | Enzymatic activity of LDH in the cell culture medium. nih.gov |

| Calcein AM Assay | Calcein AM is a non-fluorescent, cell-permeable compound that is converted by intracellular esterases in live cells to the fluorescent calcein. | Fluorescence intensity proportional to the number of viable cells. |

This table presents general methodologies and is not based on specific results for this compound.

Mechanistic Exploration of Cellular Responses in Research Models

Understanding the mechanism by which a compound elicits a cellular response is key to elucidating its biological function.

The interaction with neurotransmitter systems is a crucial aspect of the pharmacological profile of many centrally acting compounds. mdpi.com The structural similarity of this compound to known neurologically active agents suggests potential interactions with these systems. Research on the closely related compound, 4-aminopyridine, has shown that it can stimulate the spontaneous release of neurotransmitters such as GABA, glutamate, and acetylcholine (B1216132) from synaptosomes in a calcium-dependent manner. nih.gov This effect suggests a potential mechanism of action involving the modulation of neurotransmitter release at the presynaptic terminal. nih.gov Such interactions are often investigated in preclinical models to understand how a compound might affect complex neurological processes. mdpi.com

The biological activity of a compound at the molecular level is defined by its interactions with specific cellular targets. For compounds with structural similarities to this compound, a key mechanism of action identified is the combined dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. nih.gov This dual activity is a characteristic of several atypical antipsychotic drugs. nih.gov An antagonist binds to a receptor and blocks the action of the endogenous ligand, while an agonist binds to a receptor and activates it, mimicking the effect of the natural ligand. A partial agonist, on the other hand, binds and activates the receptor but produces a smaller effect than a full agonist. nih.gov This complex pharmacology, targeting multiple neurotransmitter receptors, is thought to contribute to the therapeutic efficacy and side-effect profile of such compounds. nih.gov

Development of this compound Derivatives as Chemical Probes for Biological Systems

The development of derivatives of a lead compound is a common strategy to create chemical probes for studying biological systems. These probes can be used for a variety of applications, including imaging and target identification. nih.gov Pyridine (B92270) and its derivatives are versatile scaffolds in the synthesis of biologically active molecules. nih.govnih.gov

One approach to developing chemical probes is to attach a reporter group, such as a fluorescent dye or a radioisotope, to the parent molecule. For example, derivatives of pyridyl compounds have been functionalized with BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) dyes to create fluorescent probes for imaging. nih.gov These probes can be used to visualize the distribution and trafficking of the parent compound within cells. nih.gov Another strategy involves the synthesis of radiolabeled derivatives for in vivo imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). For instance, (123)I-labeled 4-phenylbutanoyl derivatives have been synthesized for imaging prolyl oligopeptidase in the brain. nih.gov The synthesis of such probes often requires multi-step chemical modifications to introduce the reporter group without significantly altering the biological activity of the parent compound. nih.govcellbiolabs.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) |

| 4,4'-bipyridyl |

| 4-aminopyridine |

| GABA (gamma-Aminobutyric acid) |

| Glutamate |

| Acetylcholine |

| Dopamine |

| Serotonin |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) |

| (123)I-labeled 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine |

| Butanamine |

| Pyridine |

| Butylamine |

| 4,4-Diethoxybutylamine |

| Butan-1-amine hydrochloride |

| 4-(N,N-Dimethylamino)pyridine Hydrochloride |

| 1-(pyridin-4-yl)piperazine |

Structure-Activity Relationship (SAR) Investigations for Research Tool Optimization

A critical aspect of developing a chemical compound into a refined research tool is the comprehensive investigation of its structure-activity relationship (SAR). This process involves synthesizing and evaluating a series of analogs to determine how specific structural modifications influence the compound's biological activity. For this compound, a detailed SAR study would provide a roadmap for optimizing its potency, selectivity, and other pharmacological properties for a given biological target.

An SAR investigation would typically explore modifications at three key positions of the molecule:

The Pyridine Ring: Substituents could be added to various positions of the pyridine ring to probe electronic and steric effects. For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the pKa of the pyridine nitrogen, influencing its ability to form hydrogen bonds.

The Butylamine Chain: The length and rigidity of the alkyl chain could be altered. Shortening or lengthening the chain from four carbons would reveal the optimal distance required for binding to a target. Introducing conformational constraints, such as a double bond or a cyclic moiety, could also provide insights into the bioactive conformation.

The Primary Amine: The terminal amine group is a key site for interaction and could be modified to a secondary or tertiary amine, or even replaced with other functional groups to assess its role in biological activity.

While general SAR principles for pyridine-containing compounds exist from studies on other molecules, the specific contributions of the 4-(4-Pyridyl)-1-butanamine scaffold remain uncharacterized. For example, research on other pyridine derivatives has shown that the position and nature of substituents can dramatically alter their biological effects, such as antiproliferative or antimicrobial activity. researchgate.net However, without direct experimental data on analogs of this compound, any discussion of its SAR remains speculative.

The absence of published SAR studies for this compound means that no data tables detailing the biological activity of various analogs can be presented. The optimization of this specific chemical structure for any potential use as a research tool is, therefore, not documented in the scientific literature. While it has been used as a building block in the synthesis of other molecules, a systematic exploration of its own biological activity through structural modification is a research area that remains to be explored.

Advanced Characterization and Computational Modeling of 4 4 Pyridyl 1 Butanamine Hydrochloride

Application of Advanced Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for the unambiguous determination of molecular structure and the study of dynamic processes. For 4-(4-Pyridyl)-1-butanamine hydrochloride, a combination of Nuclear Magnetic Resonance (NMR), UV/Vis, fluorescence spectroscopy, and X-ray crystallography provides a complete picture of its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. beilstein-journals.org It provides detailed information on the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, a suite of 1D and 2D NMR experiments is employed for a complete structural assignment and conformational analysis. mdpi.com

One-dimensional ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. The chemical shifts are indicative of the electronic environment of each nucleus. For instance, the aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 7-9 ppm) due to deshielding effects, while the aliphatic protons of the butyl chain would be found in the upfield region (δ 1-4 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity.

COSY: Reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the butyl chain protons.

HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), assigning each carbon to its attached proton(s).

HMBC: Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the butyl chain to the pyridine ring and identifying quaternary carbons.

Furthermore, advanced NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the through-space proximity of protons, which is vital for determining the molecule's preferred conformation in solution. mdpi.com The analysis of NMR signal line shapes can also reveal information about dynamic processes, such as hindered bond rotation, which may occur on the millisecond timescale. nih.gov The study of natural products has shown that combining classical NMR parameters like NOEs with residual dipolar couplings (RDCs) can help determine both the conformation and relative configuration simultaneously. rsc.org

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine H-2, H-6 | ~8.5 | ~150 |

| Pyridine H-3, H-5 | ~7.4 | ~124 |

| Pyridine C-4 | - | ~145 |

| Butyl C-1 | ~2.8 | ~42 |

| Butyl C-2 | ~1.8 | ~28 |

| Butyl C-3 | ~1.9 | ~25 |

| Butyl C-4 | ~3.0 | ~40 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O. Note: These are hypothetical values for illustrative purposes.

Ultraviolet-Visible (UV/Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of molecules. researchgate.net For compounds containing a pyridine ring, these techniques are particularly sensitive to the local environment, such as pH and solvent polarity. The UV spectrum of pyridine-containing compounds typically displays absorptions corresponding to π→π* transitions within the aromatic ring. researchgate.net For pyridine itself in an acidic mobile phase, absorption maxima are observed around 202 nm and 254 nm. sielc.com

The protonation state of the pyridine nitrogen significantly influences the electronic structure and, consequently, the UV/Vis and fluorescence spectra. As the pH of a solution containing a pyridyl compound is decreased, the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. researchgate.net This protonation often leads to a red shift (a shift to longer wavelengths) in both the absorption and fluorescence spectra, accompanied by an enhancement of the molar absorption coefficient and fluorescence quantum yield. researchgate.net This phenomenon is consistent with a reinforcement of charge transfer character upon protonation. researchgate.net The variation of fluorescence intensity and wavelength with pH can be used to determine the pKa values for the ionization of the compound. nih.gov These spectroscopic changes can be leveraged to study reaction mechanisms and molecular interactions involving proton transfer.

| Compound Type | Typical λmax (nm) | Transition |

| Pyridine (in acid) | 202, 254 | π→π |

| Protonated Pyridine | Red-shifted vs. neutral | π→π |

Table 2: Typical UV/Vis Absorption Maxima for Pyridine Derivatives. These values can be affected by substitution and solvent. researchgate.netsielc.com

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and configuration. While a crystal structure for this compound itself is not detailed in the provided search results, analysis of related compounds like 4-pyridylmethylamine salts offers significant insight. mdpi.com

In the solid state, molecules pack in a repeating lattice, and their arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For the hydrochloride salt of an amine, extensive hydrogen bonding networks are expected between the ammonium group (-NH₃⁺) as a donor and the chloride anion (Cl⁻) as an acceptor. The pyridine nitrogen may also participate in hydrogen bonding, depending on the crystal packing.

Studies on crystalline salts of 4-pyridylmethylamine have successfully determined their unit cell parameters and space groups from powder X-ray diffraction (XRD) data. mdpi.com For example, the sulfate salt of 4-pyridylmethylamine was found to have an orthorhombic crystal system with the space group Pbca. mdpi.com Such analyses confirm the molecular structure and provide invaluable data on supramolecular assembly, which can influence physical properties like solubility and stability. mdpi.com Combining X-ray diffraction data with quantum-chemical calculations can provide a comprehensive understanding of the molecule's structure. nih.gov

| Parameter | Value for 4-pyridylmethylamine sulfate |

| Crystal System | Orthorhombic |

| Space Group | Pbca (No. 61) |

| Unit Cell Volume | 1921.6 ų |

| Molecules per Unit Cell (Z) | 8 |

Table 3: Example Crystallographic Data for a Related Compound, 4-pyridylmethylamine sulfate (4PA·H₂SO₄), as determined from powder XRD. mdpi.com

Quantum Chemical and Density Functional Theory (DFT) Studies on Electronic and Conformational Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules from first principles. nih.gov DFT allows for the calculation of molecular geometries, energies, reaction mechanisms, and various spectroscopic properties. nih.govnih.gov This approach complements experimental data by providing insights into aspects of molecular behavior that are difficult to observe directly.

For this compound, DFT calculations, often using hybrid functionals like B3LYP, can be employed to: researchgate.net

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule by calculating bond lengths, bond angles, and dihedral angles. This allows for the study of the rotational barrier around the C-C bonds of the butyl chain and the C-C bond connecting the chain to the pyridine ring.

Calculate Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

Simulate Spectroscopic Data: DFT can predict vibrational frequencies (IR spectra) and NMR chemical shifts. researchgate.net Comparing these theoretical spectra with experimental results serves to validate both the computational model and the experimental structural assignment.

Analyze Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or mapping the molecular electrostatic potential (MEP) can reveal the distribution of electron density across the molecule. This is useful for identifying nucleophilic and electrophilic sites and understanding intermolecular interactions.

These theoretical studies provide a fundamental understanding of the molecule's intrinsic properties, which governs its reactivity and interactions. aps.org

| Calculated Property | Significance |

| Optimized Geometry | Provides the most stable 3D structure (bond lengths/angles). |

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for interaction. |

Table 4: Key Molecular Properties of this compound Obtainable from DFT Calculations.

Computational Modeling of Molecular Interactions and Reactivity Pathways

Computational modeling extends beyond the properties of an isolated molecule to simulate its interactions with other molecules, including biological macromolecules. mdpi.com These methods are crucial in fields like drug discovery for predicting how a ligand might bind to a protein target.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. researchgate.net The primary goals of docking are to predict the binding mode and to estimate the binding affinity (or docking score) of the complex. unar.ac.id

For this compound, a docking simulation would involve the following steps:

Receptor Preparation: A 3D structure of a relevant protein target is obtained, often from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

Docking Simulation: A docking program (e.g., AutoDock) systematically searches for possible binding poses of the ligand within the active site of the receptor. It evaluates each pose using a scoring function, which estimates the binding free energy.

The results of the simulation provide a ranked list of possible binding poses and their corresponding scores. mdpi.com Analysis of the top-ranked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Between the ammonium group or pyridine nitrogen and polar residues in the protein's active site.

Electrostatic Interactions: Between the positively charged ligand and negatively charged amino acid residues (e.g., aspartate, glutamate).

Hydrophobic Interactions: Between the pyridine ring and the aliphatic chain with nonpolar residues.

These simulations can guide the design of new molecules with improved binding affinity and selectivity. nih.gov To further refine the understanding of the binding stability and dynamics of the ligand-receptor complex, molecular dynamics (MD) simulations can be performed on the docked conformation. researchgate.netsamipubco.com

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Groups on Receptor |

| Hydrogen Bond (Donor) | Ammonium (-NH₃⁺) | Carbonyl oxygen, Asp, Glu |

| Hydrogen Bond (Acceptor) | Pyridine Nitrogen | Hydroxyl groups (Ser, Thr, Tyr), Amide groups (Asn, Gln) |

| Electrostatic (Ionic) | Ammonium (-NH₃⁺), Protonated Pyridine | Aspartate, Glutamate |

| Hydrophobic/π-stacking | Pyridine Ring, Butyl Chain | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Table 5: Hypothetical Molecular Interactions for this compound in a Protein Binding Site as Predicted by Molecular Docking.

Exploration of Transition States and Reaction Energetics

The elucidation of reaction mechanisms and the corresponding energetic landscapes is fundamental to understanding the chemical reactivity of this compound. Computational chemistry provides powerful tools to explore the potential energy surfaces of reactions involving this compound, identifying transition states and calculating the energetics of various reaction pathways.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling chemical reactions. These methods allow for the geometry optimization of reactants, intermediates, transition states, and products. For a given reaction, a proposed mechanism can be investigated by locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the nature of these stationary points. A minimum on the potential energy surface (corresponding to a reactant, intermediate, or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in studying the reactivity of pyridine-derived compounds, computational protocols can be established to analyze reaction pathways such as nucleophilic substitution (SN1 and SN2). In a hypothetical SN2 reaction involving this compound, the transition state would feature the simultaneous formation of a new bond with an incoming nucleophile and the breaking of the bond with a leaving group. The activation energy for such a reaction can be calculated as the difference in energy between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) calculations can further be employed to monitor the entire reaction pathway from the transition state down to the reactants and products, ensuring that the located transition state correctly connects the desired species.

The energetics of pyridine substitution reactions have been a subject of computational investigation. While specific data for this compound is not available, studies on similar pyridine-containing complexes provide insight into the methodologies used. The following table illustrates hypothetical reaction energetics for a substitution reaction, based on computational studies of related compounds.

| Parameter | Calculated Value (kcal/mol) |

| Energy of Reactants | -450.0 |

| Energy of Transition State | -435.5 |

| Energy of Products | -460.2 |

| Activation Energy (Forward) | 14.5 |

| Enthalpy of Reaction | -10.2 |

Note: The data in this table is hypothetical and serves to illustrate the types of energetic parameters that can be calculated through computational modeling.

Prediction of Spectroscopic Signatures through Theoretical Methods

Theoretical methods are invaluable for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Computational modeling can provide insights into various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy:

Computational methods, such as DFT and Hartree-Fock, are widely used to simulate the IR spectra of molecules. By calculating the vibrational frequencies of a molecule in its ground state, a theoretical IR spectrum can be generated. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes. For aminopyridine derivatives, DFT calculations have been successfully used to predict the wavenumbers of key functional groups. For example, the N-H stretching modes of an amino group are typically expected in the region of 3250-3480 cm⁻¹. Computational calculations can distinguish between asymmetric and symmetric stretching modes. Similarly, the scissoring, wagging, and twisting vibrations of the amino group, as well as the stretching of the carbon-nitrogen bond, can be calculated and assigned.

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups that would be present in this compound, based on studies of similar aminopyridines.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | 3611 | 3442 |

| N-H Symmetric Stretch | 3489 | 3300 |

| NH₂ Scissoring | 1611 | 1617 |

| C-N Stretch | 1315 | 1328 |

Note: The data in this table is based on computational studies of 2-aminopyridine and is presented to exemplify the application of theoretical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. While various empirical and machine-learning-based approaches exist for predicting NMR spectra, quantum mechanical calculations, particularly DFT, offer a first-principles method. nih.govnih.gov These calculations determine the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts, typically by referencing to a standard compound like tetramethylsilane (TMS). The accuracy of these predictions has been significantly improved through the development of advanced theoretical models and basis sets.

For this compound, theoretical calculations could predict the chemical shifts for the protons and carbons of the pyridine ring and the butylamine side chain. This would be particularly useful in assigning the complex splitting patterns and chemical shifts observed in the experimental spectrum. The solvent effect on NMR spectra can also be modeled using methods like the integral equation formalism-polarized continuum model (IEF-PCM).

Derivatization and Analog Development for Research Applications of 4 4 Pyridyl 1 Butanamine Hydrochloride

Functionalization Strategies of the Primary Amine Moiety

The primary amine group of 4-(4-pyridyl)-1-butanamine is a nucleophilic center that readily participates in a variety of chemical transformations, enabling the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

Acylation of the primary amine of 4-(4-pyridyl)-1-butanamine to form amide derivatives is a fundamental and widely utilized transformation in medicinal chemistry and chemical biology. organic-chemistry.org This reaction typically involves the treatment of the amine with an acylating agent, such as an acyl chloride, acid anhydride, or an activated carboxylic acid. The resulting N-acylated products often exhibit altered physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which can significantly influence their biological activity.

The synthesis of N-acyl derivatives can be achieved under various conditions, often employing a base to neutralize the hydrochloric acid salt and to scavenge the acid byproduct formed during the reaction. Common bases include triethylamine, diisopropylethylamine, or pyridine (B92270). The choice of solvent is typically a non-protic solvent like dichloromethane, chloroform, or dimethylformamide (DMF).

Table 1: Representative Acylation Reactions for Primary Amines

| Acylating Agent | Reaction Conditions | Product Type |

| Acetyl Chloride | Base (e.g., Triethylamine), CH₂Cl₂, 0 °C to rt | N-Acetamide |

| Acetic Anhydride | Base (e.g., Pyridine), rt | N-Acetamide |

| Benzoyl Chloride | Base (e.g., NaOH in Schotten-Baumann conditions) | N-Benzamide |

| Carboxylic Acid + Coupling Agent (e.g., DCC, EDC) | Base, CH₂Cl₂ or DMF, rt | N-Acyl Amide |

This table presents generalized conditions for the acylation of primary amines, which are applicable to 4-(4-pyridyl)-1-butanamine.

The introduction of different acyl groups can serve various research purposes. For instance, acylation with fatty acids can enhance membrane permeability, while the introduction of fluorescent acyl groups can be used to create molecular probes for imaging studies. Furthermore, the synthesis of a library of amide derivatives with varying steric and electronic properties is a common strategy in SAR studies to probe the binding pocket of a biological target. nih.gov

Reductive alkylation, also known as reductive amination, is a powerful method for the synthesis of secondary and tertiary amines from primary amines. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an imine or Schiff base between the primary amine of 4-(4-pyridyl)-1-butanamine and a carbonyl compound (an aldehyde or a ketone), followed by the in-situ reduction of the imine to the corresponding alkylated amine. researchgate.net

A variety of reducing agents can be employed for this transformation, with the choice depending on the specific substrates and desired selectivity. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com More robust reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can also be used. nih.gov

Amine methylation, a specific case of reductive alkylation using formaldehyde as the carbonyl component, is a common modification in drug discovery to introduce methyl groups. The Eschweiler-Clarke reaction, which uses a mixture of formaldehyde and formic acid, is a classic method for the exhaustive methylation of primary amines to their corresponding dimethylamino derivatives.

Table 2: Reagents for Reductive Alkylation of Primary Amines

| Carbonyl Compound | Reducing Agent | Product |

| Aldehyde (R-CHO) | NaBH(OAc)₃ or NaBH₃CN | Secondary Amine (R-CH₂-NH-) |

| Ketone (R₂C=O) | NaBH(OAc)₃ or NaBH₃CN | Secondary Amine (R₂CH-NH-) |

| Formaldehyde | H₂/Pd-C or NaBH₃CN | Monomethylated or Dimethylated Amine |

| Formaldehyde/Formic Acid | (Eschweiler-Clarke) | Dimethylated Amine |

This table illustrates common reagent combinations for the reductive alkylation of primary amines, applicable to the functionalization of 4-(4-pyridyl)-1-butanamine.

The introduction of alkyl groups via reductive amination can modulate the basicity, steric bulk, and lipophilicity of the original molecule, providing a means to fine-tune its pharmacological properties.

Pyridine Ring Modification for Diverse Research Scaffolds

The pyridine ring of 4-(4-pyridyl)-1-butanamine is an aromatic heterocycle that can undergo various chemical modifications, allowing for the synthesis of a wide range of analogs with diverse substitution patterns. These modifications are crucial for exploring the SAR of the pyridine core and for developing novel chemical entities.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for the formation of carbon-nitrogen bonds. acs.org While direct amination of an unsubstituted pyridine ring is challenging, the introduction of a leaving group, such as a halogen (Cl, Br, I), at a specific position on the pyridine ring allows for subsequent palladium-catalyzed amination.

For the derivatization of 4-(4-pyridyl)-1-butanamine, a synthetic strategy would first involve the synthesis of a halo-substituted precursor, for example, a 2-chloro-4-alkylpyridine derivative. This halogenated intermediate could then be coupled with a variety of primary or secondary amines in the presence of a palladium catalyst and a suitable ligand to introduce a new amino substituent on the pyridine ring. The choice of ligand is critical for the efficiency and selectivity of the reaction. nih.gov

Table 3: Components of a Typical Buchwald-Hartwig Amination Reaction

| Component | Examples |

| Aryl/Heteroaryl Halide | 2-Chloro-4-alkylpyridine |

| Amine | Primary or secondary alkyl/arylamines |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos) |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

This table outlines the general components required for a palladium-catalyzed amination of a halo-pyridine, a strategy applicable to the modification of the pyridine ring in analogs of 4-(4-pyridyl)-1-butanamine.

This methodology provides access to a broad range of N-substituted aminopyridine derivatives, which can be valuable for probing interactions with biological targets.

Beyond amination, the pyridine ring can be functionalized with a variety of other substituents to create a diverse library of analogs. The specific position of substitution on the pyridine ring is influenced by the electronic nature of the ring and the reaction conditions. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature but can be facilitated by activating groups or by performing the reaction on the corresponding pyridine N-oxide. wikipedia.org

Alternatively, functionalization can be achieved through metal-catalyzed cross-coupling reactions on pre-functionalized pyridine rings. For instance, a bromo- or iodo-substituted pyridine precursor can undergo Suzuki coupling with boronic acids to introduce alkyl or aryl groups, Sonogashira coupling with terminal alkynes to introduce alkynyl groups, or Stille coupling with organostannanes.

Direct C-H functionalization of pyridines is an emerging area that offers a more atom-economical approach to introduce substituents. nih.gov While regioselectivity can be a challenge, methods for the C-4 functionalization of pyridines have been developed. nih.gov

Table 4: Methods for Pyridine Ring Functionalization

| Reaction Type | Reagents | Introduced Substituent |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂), Pd catalyst, Base | Alkyl, Aryl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH), Pd/Cu catalyst, Base | Alkynyl |

| Minisci Reaction | Radical source (e.g., from an alkyl carboxylic acid), Ag catalyst | Alkyl |

| C-H Alkylation | Alkyl halide, strong base (e.g., n-BuLi) | Alkyl |

This table provides examples of reactions that can be used to introduce diverse substituents onto a pyridine ring, which can be applied in the synthesis of analogs of 4-(4-pyridyl)-1-butanamine.

The diversification of the pyridine scaffold is a key strategy for optimizing the biological activity and selectivity of lead compounds in drug discovery.

Synthesis of Conjugates and Bioconjugates for Mechanistic Research

The synthesis of conjugates and bioconjugates of 4-(4-pyridyl)-1-butanamine is a valuable approach for elucidating its mechanism of action, identifying its biological targets, and developing targeted delivery systems. mdpi.com This involves covalently linking the molecule to another chemical entity, such as a fluorescent dye, a biotin tag, a peptide, or a larger biomolecule.

The primary amine of 4-(4-pyridyl)-1-butanamine serves as a convenient handle for conjugation. For example, it can be reacted with the N-hydroxysuccinimide (NHS) ester of a molecule of interest to form a stable amide bond. Alternatively, the amine can be modified to introduce a different reactive group, such as a maleimide for reaction with thiols, or an alkyne or azide for click chemistry reactions.

Table 5: Common Conjugation Strategies for Primary Amines

| Reactive Group on Molecule to be Conjugated | Linkage Formed |

| N-Hydroxysuccinimide (NHS) ester | Amide |

| Isothiocyanate | Thiourea |

| Aldehyde/Ketone (followed by reduction) | Secondary Amine |

| Maleimide (after introducing a thiol on the amine) | Thioether |

| Azide or Alkyne (for Click Chemistry) | Triazole |

This table summarizes common strategies for conjugating molecules to a primary amine, such as the one present in 4-(4-pyridyl)-1-butanamine.

The resulting conjugates can be used in a variety of research applications. For instance, fluorescently labeled analogs can be used in cellular imaging studies to determine the subcellular localization of the compound. Biotinylated derivatives can be used in affinity purification experiments to isolate its binding partners. Conjugation to peptides or antibodies can be explored for targeted delivery to specific cells or tissues.

Insufficient Data for Comprehensive Analysis of 4-(4-Pyridyl)-1-butanamine Hydrochloride in Asymmetric Catalysis Ligand Design

The investigation into the utility of this compound and its derivatives was structured to focus on its role in ligand design for asymmetric catalysis. This included searching for:

The synthesis of chiral derivatives starting from 4-(4-Pyridyl)-1-butanamine.

The application of such derivatives as ligands in asymmetric transformations.

Performance data of these ligands, such as enantiomeric excess (ee%) and product yields in catalytic reactions.

Despite employing a variety of search strategies, including broadening the scope to include structurally related pyridyl-alkylamines and the in situ formation of catalysts, no concrete examples or detailed research findings directly relevant to this compound could be identified. The existing literature focuses on other classes of pyridine-containing ligands, such as those based on bipyridine, pyridine-oxazoline, and 4-(dialkylamino)pyridine (DMAP) scaffolds, which are structurally distinct from the target compound.

Consequently, it is not possible to provide a detailed and data-rich analysis for the requested section "5.4. Utility in Ligand Design for Asymmetric Catalysis" as per the user's instructions. The creation of informative data tables and a thorough discussion of research findings is contingent on the availability of primary research data, which appears to be non-existent for this specific chemical entity in this particular application.

Future Research Directions and Emerging Paradigms for 4 4 Pyridyl 1 Butanamine Hydrochloride

Emerging Methodologies for Expanded Synthetic Scope

The synthesis of 4-(4-Pyridyl)-1-butanamine Hydrochloride and its analogs is poised for significant advancement through the adoption of emerging synthetic methodologies. These new approaches promise greater efficiency, sustainability, and access to a wider range of derivatives.

Flow Chemistry: Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety for handling hazardous reagents, and facile scalability. uc.ptnih.gov The synthesis of heterocyclic compounds, including pyridine (B92270) derivatives, has been successfully demonstrated using flow chemistry, suggesting its applicability to the production of this compound. uc.ptsemanticscholar.org This technology allows for rapid reaction optimization and the potential for integrating multiple synthetic and purification steps into a continuous sequence. nih.govmdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govnih.gov For the synthesis of chiral amines and other functionalized molecules, biocatalysis presents a green alternative to traditional chemical methods. nih.govucl.ac.uk Enzymes such as transaminases could be employed for the asymmetric synthesis of chiral analogs of 4-(4-Pyridyl)-1-butanamine, a crucial aspect for developing compounds with specific biological activities. nih.gov

| Synthetic Methodology | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, potential for automation and multi-step synthesis. uc.ptnih.gov | Successful application in the synthesis of various heterocyclic compounds, including those with a pyridine scaffold. uc.ptsemanticscholar.org Enables reactions that are difficult to control in batch, such as highly exothermic or fast reactions. nih.gov |

| Biocatalysis | High stereoselectivity for chiral derivatives, mild and environmentally friendly reaction conditions, reduced by-product formation. nih.govnih.gov | Demonstrated use of transaminases for the synthesis of chiral amines. nih.gov Lipases have been used for novel multi-step one-pot reactions. nih.gov |

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry and machine learning are becoming indispensable tools for accelerating the discovery and design of new molecules and materials. For this compound, these approaches can predict its properties and guide the synthesis of new derivatives with desired functionalities.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric, electronic, and spectroscopic properties of this compound. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and potential interactions with other molecules, which is crucial for designing new materials or understanding its behavior in biological systems.

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models, often powered by machine learning algorithms, can predict the physicochemical and biological properties of a large number of pyridine derivatives based on their molecular structure. researchgate.netnih.govchemrxiv.org By training models on existing data, researchers can screen virtual libraries of 4-(4-Pyridyl)-1-butanamine analogs to identify candidates with optimal properties for specific applications, such as improved solubility or binding affinity to a biological target. nih.govpurdue.edunih.gov

| Computational Approach | Application for this compound | Key Research Insights |

| Quantum Chemical Calculations (DFT) | Prediction of molecular structure, vibrational frequencies, electronic properties, and reactivity. researchgate.net | Provides fundamental understanding of the molecule's intrinsic properties to guide experimental work. |

| Machine Learning (QSPR) | High-throughput screening of virtual libraries to predict properties like solubility, toxicity, and biological activity. researchgate.netnih.govchemrxiv.org | Accelerates the discovery of new derivatives with desired functionalities by prioritizing synthetic efforts. nih.govpurdue.edu |

Novel Applications as Research Probes in Complex Biological Systems

The unique structure of the pyridyl-butanamine scaffold makes it an attractive candidate for the development of molecular probes to study complex biological processes.

Fluorescent Probes: The pyridine ring can be incorporated into fluorescent molecules whose emission properties are sensitive to their local environment. While not directly involving this compound, related pyridinium (B92312) salts have been developed as fluorescent probes to measure intracellular viscosity. This highlights the potential to design derivatives of 4-(4-Pyridyl)-1-butanamine that can act as sensors for specific ions, pH, or biomolecules within living cells.

Positron Emission Tomography (PET) Imaging: The introduction of a positron-emitting radionuclide, such as Carbon-11, into the 4-(4-Pyridyl)-1-butanamine structure could enable its use as a PET imaging agent. nih.govresearchgate.net PET is a powerful non-invasive imaging technique used in both research and clinical settings. nih.gov By targeting specific receptors or transporters in the body, radiolabeled analogs of 4-(4-Pyridyl)-1-butanamine could be used to visualize and quantify biological processes in real-time, aiding in the diagnosis and understanding of diseases. nih.govresearchgate.netnih.gov

Interdisciplinary Research Opportunities Utilizing the Pyridyl-Butanamine Scaffold

The versatility of the pyridyl-butanamine scaffold opens up exciting research opportunities at the interface of chemistry, materials science, and medicine.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen atom in the 4-(4-Pyridyl)-1-butanamine scaffold can coordinate with metal ions to form metal-organic frameworks (MOFs). rsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.net MOFs are highly porous materials with potential applications in gas storage, catalysis, and drug delivery. mdpi.comresearchgate.net By using functionalized pyridyl-butanamine ligands, it is possible to design MOFs with tailored pore sizes and chemical environments for specific applications. rsc.orgmdpi.com

| Interdisciplinary Field | Application of the Pyridyl-Butanamine Scaffold | Potential Impact |

| Materials Science (MOFs) | As a ligand for the construction of novel metal-organic frameworks. rsc.orgmdpi.comresearchgate.netmdpi.comresearchgate.net | Development of materials with tailored porosity and functionality for applications in catalysis, separation, and sensing. mdpi.comresearchgate.net |

| Supramolecular Chemistry | A building block for creating self-assembled architectures through non-covalent interactions. | Design of new functional materials and systems with complex, ordered structures. |

| Drug Delivery | Incorporation into polymer-based systems like dendrimers for targeted delivery of therapeutics. nih.govmdpi.com | Improved efficacy and reduced side effects of drugs by controlling their release and targeting specific cells or tissues. nih.gov |

Q & A

Q. How should researchers address batch-to-batch variability in biological activity data?

- Methodological Answer :

- QC Protocols : Implement strict NMR purity thresholds (>98%) and residual solvent checks (GC-MS).

- Bioactivity Normalization : Express data relative to an internal standard (e.g., cisplatin for cytotoxicity assays).

- Collaborative Validation : Share samples with independent labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.